molecular formula C31H31ClN2O9 B1263907 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate

2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate

Cat. No.: B1263907
M. Wt: 611 g/mol
InChI Key: YIXZUOWWYKISPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate is a fluorescent dye belonging to the class of rhodamine dyes. It is known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photo-stability. This compound is highly suitable for single-molecule detection applications and high-resolution microscopy techniques such as Photoactivated Localization Microscopy, Direct Stochastic Optical Reconstruction Microscopy, and Stimulated Emission Depletion Microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate is synthesized through a series of chemical reactions involving the coupling of rhodamine derivatives with various functional groups. The synthesis typically involves the use of amine-reactive reagents such as N-hydroxysuccinimide esters. The reaction conditions often require a pH range of 8.0 to 9.0 to ensure efficient coupling .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the dye through techniques such as gel permeation chromatography to separate the labeled product from unreacted dye .

Chemical Reactions Analysis

Types of Reactions

2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the labeled protein or peptide, which can be separated from unreacted dye using gel permeation chromatography .

Scientific Research Applications

2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate involves its ability to absorb light at specific wavelengths and emit fluorescence. The dye forms chemically stable amide bonds with amino groups in proteins or peptides, allowing it to be used as a fluorescent label. The fluorescence is excited most efficiently in the range of 545 to 575 nanometers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate stands out due to its high thermal and photo-stability, making it highly suitable for applications requiring prolonged exposure to light. Its strong absorption and high fluorescence quantum yield also make it ideal for single-molecule detection and high-resolution microscopy .

Properties

Molecular Formula

C31H31ClN2O9

Molecular Weight

611 g/mol

IUPAC Name

2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate

InChI

InChI=1S/C31H30N2O5.ClHO4/c1-3-32-11-5-7-18-13-23-27(16-25(18)32)38-28-17-26-19(8-6-12-33(26)4-2)14-24(28)29(23)22-15-20(30(34)35)9-10-21(22)31(36)37;2-1(3,4)5/h9-10,13-17H,3-8,11-12H2,1-2H3,(H-,34,35,36,37);(H,2,3,4,5)

InChI Key

YIXZUOWWYKISPQ-UHFFFAOYSA-N

SMILES

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=C(C=CC(=C6)C(=O)O)C(=O)O)CC.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=C(C=CC(=C6)C(=O)O)C(=O)O)CC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate
Reactant of Route 2
Reactant of Route 2
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate
Reactant of Route 3
Reactant of Route 3
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate
Reactant of Route 4
Reactant of Route 4
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate
Reactant of Route 5
Reactant of Route 5
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate
Reactant of Route 6
Reactant of Route 6
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.